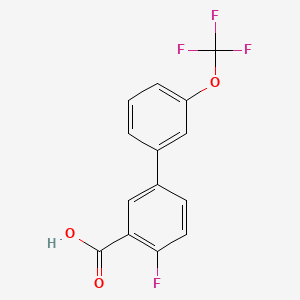

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

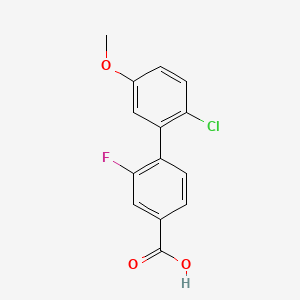

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative . It has a molecular formula of C14H8F4O3 and a molecular weight of 300.21 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid consists of a benzoic acid core with fluorine and trifluoromethoxyphenyl substituents . The presence of these substituents may influence the compound’s reactivity and interactions with other molecules.Applications De Recherche Scientifique

Environmental Fate and Biodegradation

Fluorinated compounds, due to their persistence and toxicological profiles, have raised environmental concerns. Studies on microbial degradation of polyfluoroalkyl chemicals highlight the challenges and mechanisms through which these compounds are broken down in the environment. The research indicates that understanding the biodegradability of fluorinated precursors, including their pathways to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), is crucial for assessing environmental impacts and regulatory actions (Liu & Mejia Avendaño, 2013).

Analytical and Detection Methods

Advancements in analytical methods for detecting fluorinated compounds, including emerging fluoroalkylether substances, are essential for environmental monitoring and health risk assessments. A review of analysis methods for compounds like F-53B and Gen-X emphasizes the importance of high-resolution mass spectrometry for identifying and quantifying these pollutants in environmental samples (Munoz et al., 2019).

Chemical Synthesis

Research on the practical synthesis of fluorinated biphenyls, which are key intermediates for manufacturing various pharmaceuticals and agrochemicals, provides insights into the chemical properties and reactivity of fluorinated compounds. This research could guide the synthesis and application of 2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid in various fields, given the compound's structural similarity to other fluorinated intermediates (Qiu et al., 2009).

Fluoroalkylation Reactions

The development of fluoroalkylation reactions in aqueous media underscores the expanding toolbox for incorporating fluorinated groups into target molecules, highlighting the relevance of such reactions in designing new pharmaceuticals, agrochemicals, and functional materials with enhanced properties (Song et al., 2018).

Environmental and Health Implications

Reviews of fluorinated alternatives to long-chain PFCAs and PFSAs, as well as their precursors, touch on the ongoing transition in the industry towards compounds with potentially lower environmental and health impacts. These studies call for more comprehensive risk assessments and data generation to evaluate the safety of new fluorinated chemicals (Wang et al., 2013).

Safety And Hazards

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Propriétés

IUPAC Name |

2-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDWAFXBXQOAEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681368 |

Source

|

| Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid | |

CAS RN |

1261864-95-2 |

Source

|

| Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)

![2-Propanone,1-amino-1-(1h-pyrrolo[3,2-c]pyridin-4-yl)-](/img/structure/B572573.png)